molecular formula C7H8N2O B12791276 3,3-Oxetanediacetonitrile CAS No. 22030-97-3

3,3-Oxetanediacetonitrile

Cat. No.: B12791276
CAS No.: 22030-97-3
M. Wt: 136.15 g/mol
InChI Key: SAOCWWDNJPTWOC-UHFFFAOYSA-N
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Description

3,3-Oxetanediacetonitrile is a chemical compound with the molecular formula C7H8N2O. It features an oxetane ring, which is a four-membered cyclic ether, and two acetonitrile groups. The presence of the oxetane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and synthetic organic chemistry .

Chemical Reactions Analysis

Types of Reactions: 3,3-Oxetanediacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Oxetanediacetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3,3-Oxetanediacetonitrile and its derivatives largely depends on the specific application and the molecular targets involved. In medicinal chemistry, the oxetane ring can influence the physicochemical properties of drug molecules, enhancing their stability, solubility, and bioavailability. The nitrile groups can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Comparison: 3,3-Oxetanediacetonitrile is unique due to the presence of both the oxetane ring and the acetonitrile groups. This combination imparts distinct reactivity and physicochemical properties compared to other similar compounds. For instance, oxetane is more prone to ring-opening reactions, while azetidine and thietane have different reactivity profiles due to the presence of nitrogen and sulfur, respectively .

Properties

IUPAC Name

2-[3-(cyanomethyl)oxetan-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-3-1-7(2-4-9)5-10-6-7/h1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOCWWDNJPTWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325884
Record name 3,3-Oxetanediacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22030-97-3
Record name 3,3-Oxetanediacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022030973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Oxetanediacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Oxetanediacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Oxetanediacetonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ8WT469MM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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